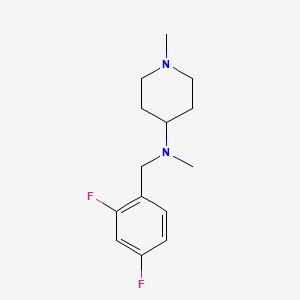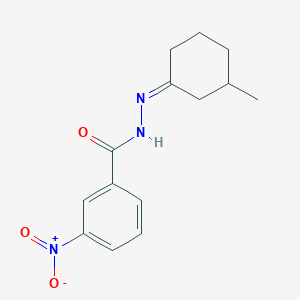![molecular formula C18H15F3N2O3 B5291946 5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5291946.png)
5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFB-TBO and is a member of the oxadiazole family. The unique chemical structure of TFB-TBO makes it a promising candidate for a wide range of applications, including medicinal chemistry, materials science, and nanotechnology.
Mecanismo De Acción
The mechanism of action of TFB-TBO is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the growth and proliferation of cancer cells. TFB-TBO has also been shown to interact with metal ions, leading to the formation of fluorescent complexes that can be used for sensing applications.
Biochemical and Physiological Effects:
TFB-TBO has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, TFB-TBO has been shown to induce apoptosis (programmed cell death) in cancer cells. TFB-TBO has also been shown to exhibit fluorescent properties in the presence of metal ions, making it a promising candidate for sensing applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TFB-TBO is its unique chemical structure, which makes it a versatile building block for the synthesis of functional materials. Additionally, TFB-TBO has been shown to exhibit promising anti-tumor activity, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of TFB-TBO is its relatively complex synthesis process, which can be time-consuming and costly.
Direcciones Futuras
There are several future directions for the research and development of TFB-TBO. One potential area of interest is the development of new cancer therapies based on the anti-tumor activity of TFB-TBO. Additionally, the fluorescent properties of TFB-TBO make it a promising candidate for sensing applications, including the detection of metal ions and other analytes. Further research is also needed to fully understand the mechanism of action of TFB-TBO and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of TFB-TBO involves a multistep process that starts with the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to yield 3-(trifluoromethyl)phenylhydrazine. This intermediate is then reacted with 3,4-dimethoxybenzaldehyde to form the Schiff base, which is then cyclized to form the oxadiazole ring. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
TFB-TBO has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, TFB-TBO has been shown to exhibit promising anti-tumor activity against various cancer cell lines. Additionally, TFB-TBO has been investigated for its potential as a fluorescent probe for the detection of metal ions. In materials science, TFB-TBO has been used as a building block for the synthesis of functional materials, including polymers and liquid crystals. TFB-TBO has also been studied for its potential applications in the field of nanotechnology, specifically as a molecular switch and as a building block for the construction of supramolecular structures.
Propiedades
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c1-24-14-7-6-11(8-15(14)25-2)9-16-22-17(23-26-16)12-4-3-5-13(10-12)18(19,20)21/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHCPZCYSBBANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,6,6-tetramethyl-1-{[4-(1H-tetrazol-1-yl)benzoyl]oxy}piperidin-4-yl acetate](/img/structure/B5291869.png)
![1'-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5291871.png)
![N-[2-(cyclopentylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5291879.png)
![3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5291893.png)
![ethyl 4-{4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinecarboxylate](/img/structure/B5291904.png)


![4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B5291936.png)
![1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B5291941.png)
![8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5291944.png)

![2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-N-(2-thienylmethyl)acetamide dihydrochloride](/img/structure/B5291951.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291958.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5291974.png)